1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine
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Overview
Description
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a piperidine ring, and an azetidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the piperidine ring, and the azetidine ring. One common method involves the use of palladium-catalyzed coupling reactions, such as the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings using reagents like sodium hydride (NaH) or sodium hydroxide (NaOH).
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, sodium hydrogencarbonate, and various palladium catalysts. Reaction conditions typically involve temperatures ranging from 0°C to 130°C, depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anticancer properties, and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine is unique due to its combination of structural features, including the benzo[d][1,3]dioxole moiety, piperidine ring, and azetidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(4-benzylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-23(19-6-7-21-22(13-19)30-16-29-21)26-14-20(15-26)24(28)25-10-8-18(9-11-25)12-17-4-2-1-3-5-17/h1-7,13,18,20H,8-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTVMTSFUNYEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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